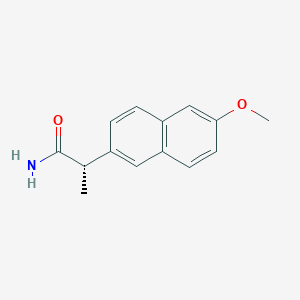

2-萘乙酰胺,6-甲氧基-α-甲基-,(αS)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

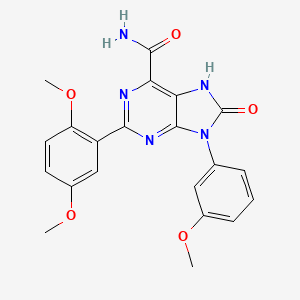

Naproxen's synthesis involves carbonylation of α-(6-methoxyl-2-naphthyl)ethanol to the methyl ester of α-(6-methoxyl-2-naphthyl)propionic acid, achieving up to 100% yield and selectivity using a specific catalyst system without extreme conditions or halogen promoters (Zhou et al., 1998).

Molecular Structure Analysis

The molecular structure of Naproxen has been determined by X-ray diffraction techniques, revealing its crystallization in a specific space group with detailed molecular dimensions. The structural analysis further extends to the enantiomers of related compounds, demonstrating the significance of stereochemistry in the compound's activity (Kim & Song, 1984).

Chemical Reactions and Properties

Naproxen's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) has been a point of focus, revealing insights into its mechanism of action at the molecular level. Studies have shown that Naproxen inhibits COX-1 and COX-2, with the 7-methoxy isomer showing selective inhibition towards COX-2 (Abad et al., 2000).

Physical Properties Analysis

The crystallographic analysis of Naproxen and its derivatives highlights the importance of intermolecular interactions, such as hydrogen bonding, which contribute to its stability and physicochemical properties. These studies provide insight into how the compound's structure affects its solubility and other physical properties (Bethanis et al., 2018).

Chemical Properties Analysis

Research on Naproxen's chemical properties has explored its reactivity, particularly focusing on the transformations it undergoes and its interactions with biological molecules. The compound's ability to form complexes with metals has been studied, showing its versatile chemical behavior and potential for creating new compounds with varied biological activities (Lazou et al., 2023).

科学研究应用

环氧合酶抑制剂的应用

- COX酶的抑制: (S)-(+)-6-甲氧基-α-甲基-2-萘乙酸,一种合成的非甾体类抗炎药(萘普生),已被发现在人类A549细胞中抑制COX-1和COX-2酶。萘普生显示出对COX-1和COX-2的抑制作用,IC50值分别为3.42微摩尔和1.53微摩尔(Abad et al., 2000)。

- 与COX-2的分子相互作用: 使用各种技术对萘普生与COX-2的相互作用进行了详细研究,发现萘基骨架的挂链基团对COX抑制至关重要,只有最小程度的取代是可以容忍的。这项研究提供了关于萘普生与COX-2结合的全面信息(Duggan et al., 2010)。

结构和物理化学研究

- 分子结构分析: 使用X射线衍射确定了萘普生的分子结构,揭示了其晶体形式中分子间的OH…O氢键(Kim & Song, 1984)。

- 光物理性质: 对萘普生的光物理性质进行的研究表明了特定的溶质-溶剂相互作用。探索了萘普生的各种构象,包括分子内氢键样的形成(Velázquez等,1995)。

- 溶解度研究: 确定了萘普生在不同溶剂混合物中在不同温度下的平衡溶解度,为其在制药配方中的应用提供了宝贵的数据(Huang et al., 2014)。

作用机制

Target of Action

The primary targets of the compound 2-Naphthaleneacetamide, 6-methoxy-alpha-methyl-, (alphaS)- are cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .

Mode of Action

2-Naphthaleneacetamide, 6-methoxy-alpha-methyl-, (alphaS)- interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound 2-Naphthaleneacetamide, 6-methoxy-alpha-methyl-, (alphaS)- affects the prostaglandin synthesis pathway . By inhibiting the COX-1 and COX-2 enzymes, it prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes . The downstream effect of this is a reduction in the inflammatory response and pain sensation .

Pharmacokinetics

As a nonsteroidal anti-inflammatory drug (nsaid), it is expected to have good bioavailability and to be metabolized primarily in the liver .

Result of Action

At the molecular and cellular level, the action of 2-Naphthaleneacetamide, 6-methoxy-alpha-methyl-, (alphaS)- results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation and pain, as prostaglandins are key mediators of these processes .

属性

IUPAC Name |

(2S)-2-(6-methoxynaphthalen-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H2,15,16)/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCSPYHPIRDRSPR-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2494499.png)

![8-fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2494500.png)

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2494501.png)

![7-Fluoro-3-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2494506.png)

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2494507.png)

![tert-butyl (2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)carbamate](/img/structure/B2494516.png)

![7-Chloro-6-iodoimidazo[1,2-A]pyrimidin-5(1H)-one](/img/structure/B2494522.png)